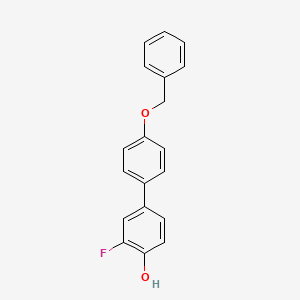
4-(4-苄氧基苯基)-2-氟苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is an organic compound that features a phenol group substituted with a benzyloxy group and a fluorine atom
科学研究应用
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired compound . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to produce the compound on a larger scale.
化学反应分析
Types of Reactions
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of 4-(4-hydroxyphenyl)-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
作用机制
The mechanism of action of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of amyloid-beta fibrils, which are implicated in the pathogenesis of Alzheimer’s disease . This inhibition is achieved through binding to the amyloid-beta peptides, preventing their aggregation and subsequent neurotoxicity.
相似化合物的比较
Similar Compounds
4-Benzyloxyphenol: Lacks the fluorine atom but shares the benzyloxy substitution.
2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with similar neuroprotective properties.
4,4’-Sulfonyldiphenol: Contains a sulfone group instead of a fluorine atom.
Uniqueness
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13FO2
- Molecular Weight : 248.26 g/mol
- CAS Number : 324-94-7
The compound features a biphenyl structure with a benzyloxy group and a fluorine atom, which may influence its interaction with biological targets.
The biological activity of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The fluorine atom may play a critical role in modulating the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of biphenyl compounds have been evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that biphenyl derivatives can inhibit ribosomal S6 kinase (RSK) activity, which is crucial in cancer cell signaling pathways .
Case Studies
- Inhibition of RSK Activity : A study demonstrated that structurally related compounds inhibited RSK activity, leading to reduced proliferation of MCF-7 cells. The results indicated that modifications at the 4-position significantly affected the inhibitory potency .
- CNS Penetration and Efficacy : Another research project focused on the CNS penetration capabilities of similar fluorinated compounds. It was found that these compounds could effectively cross the blood-brain barrier, demonstrating potential for treating neurological disorders .
Data Table: Biological Activities and Potencies
属性
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJSHZSALBUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684578 |
Source


|
| Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147803-47-2 |
Source


|
| Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














